

Application Notes & Protocols: Stille Cross-Coupling in the Total Synthesis of Bipinnatin J

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Bipinnatin J** is a furanocembranoid diterpene isolated from the Caribbean sea plume Pseudopterogorgia bipinnata. Its unique 14-membered ring structure and potential as a biosynthetic precursor to other complex marine natural products have made it an attractive target for total synthesis.[1] Several synthetic routes have been developed, with the Stille cross-coupling reaction emerging as a powerful tool for the key carbon-carbon bond formation, assembling the core structure of the molecule. This palladium-catalyzed reaction offers mild conditions and high functional group tolerance, making it ideal for complex natural product synthesis.[2][3][4] This document provides detailed application notes and protocols for the Stille cross-coupling step in the synthesis of **Bipinnatin J**, with a focus on the convergent synthesis of (±)-**Bipinnatin J**.

I. Overview of the Stille Cross-Coupling Strategy

In a notable synthesis of (\pm) -**Bipinnatin J**, a key strategic disconnection involves the formation of a C-C bond between a functionalized vinyl iodide and a stannylfurfural derivative. This intermolecular Stille coupling brings together two complex fragments, rapidly constructing the carbon skeleton of the macrocyclic precursor.[5] The reaction is highly efficient and sets the stage for the subsequent macrocyclization to form the 14-membered ring.

A similar strategy has also been employed in an asymmetric synthesis of (–)-**Bipinnatin J**, highlighting the versatility of the Stille coupling in accessing different stereoisomers of the natural product.[6][7][8]



II. Experimental Protocols

This section details the experimental protocol for the Stille cross-coupling of a vinyl iodide and a furyl stannane in the synthesis of (\pm) -Bipinnatin J.

A. Synthesis of the Coupling Precursors

The successful execution of the Stille coupling relies on the efficient preparation of the two key fragments: the vinyl iodide and the organostannane.

- Vinyl lodide Fragment: The synthesis of the vinyl iodide fragment typically begins from a
 readily available starting material and involves several steps to install the required functional
 groups and stereochemistry.
- Furyl Stannane Fragment: The stannylfurfural component is prepared from a corresponding furan derivative. A lithium-tin exchange reaction is a common method to introduce the trialkyltin moiety.[5]

B. Stille Cross-Coupling Protocol

The following protocol is a representative procedure for the palladium-catalyzed Stille coupling of the vinyl iodide and furyl stannane fragments.

Reaction Scheme:

(Vinyl Iodide) + (Furyl Stannane) --[Pd Catalyst, Ligand, Solvent, Additives]--> (Coupled Product)

Materials:

- Vinyl Iodide fragment
- Furyl Stannane fragment
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
- Ligand (if required, e.g., PPh₃, AsPh₃)



- Solvent (e.g., THF, DMF, Toluene)
- Additives (optional, e.g., Cul, CsF)
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and purification equipment

Procedure:

- Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the vinyl iodide fragment in the chosen solvent.
- Addition of Reagents: To the solution, add the furyl stannane fragment, followed by the palladium catalyst and any ligands or additives.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, the reaction is quenched, and the crude product is extracted.
 The organic layers are combined, dried, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the pure coupled product.

III. Data Presentation

The following table summarizes the quantitative data for a representative Stille cross-coupling reaction in the synthesis of (\pm) -Bipinnatin J.



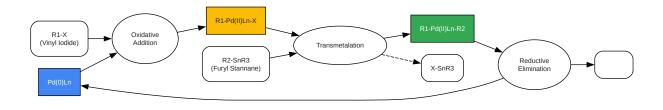
Reactant/Reag ent	Molecular Weight (g/mol)	Moles (mmol)	Equivalents	Concentration (M)
Vinyl lodide	-	1.0	1.0	-
Furyl Stannane	-	1.2	1.2	-
Pd(PPh ₃) ₄	1155.56	0.05	0.05	-
Solvent (THF)	-	-	-	0.1
Product	-	-	-	-
Yield (%)	-	-	-	Excellent

Note: Specific molecular weights and yields are dependent on the exact structures of the fragments used in a particular synthesis and are often reported as "excellent" in preliminary communications.[5]

IV. Visualizations

A. Stille Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.



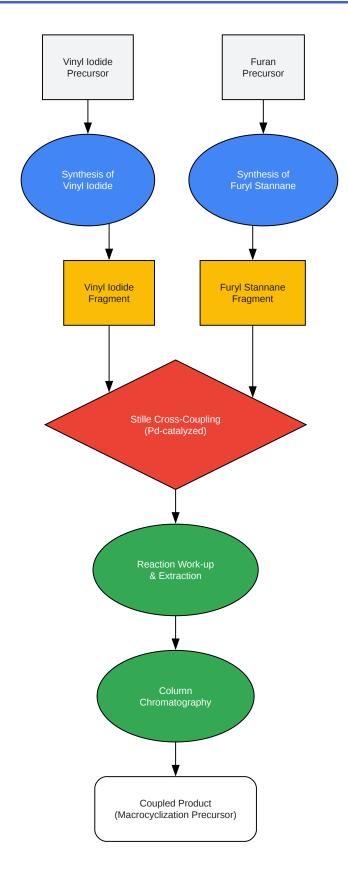




B. Experimental Workflow

The following diagram outlines the experimental workflow for the Stille cross-coupling step in the synthesis of **Bipinnatin J**.





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Caption: Workflow for the Stille coupling in **Bipinnatin J** synthesis.



V. Conclusion

The Stille cross-coupling has proven to be a highly effective and reliable method for the construction of the carbon framework of **Bipinnatin J**. Its application in multiple total syntheses of this natural product underscores its importance in modern synthetic organic chemistry. The mild reaction conditions and tolerance of various functional groups make it an invaluable tool for the synthesis of complex and biologically active molecules. Further optimization of catalysts and reaction conditions continues to expand the scope and utility of this powerful C-C bond-forming reaction.[6]

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